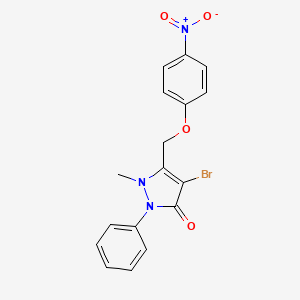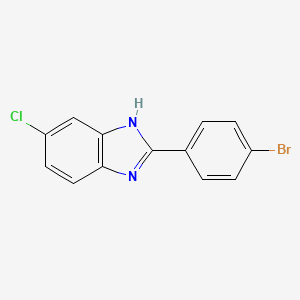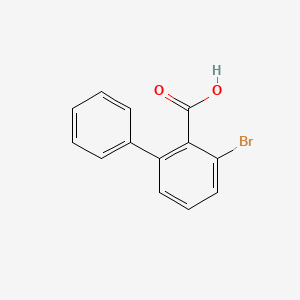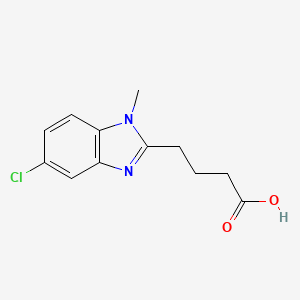![molecular formula C11H8BNO2S2 B3039070 5-(Benzo[D]thiazol-2-yl)thiophene-2-boronic acid CAS No. 956501-19-2](/img/structure/B3039070.png)
5-(Benzo[D]thiazol-2-yl)thiophene-2-boronic acid
Overview
Description
5-(Benzo[D]thiazol-2-yl)thiophene-2-boronic acid is an organic compound that has garnered significant interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a benzo[d]thiazole ring fused to a thiophene ring, with a boronic acid functional group attached to the thiophene ring. It is widely used in organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its excellent photophysical properties .
Preparation Methods
The synthesis of 5-(Benzo[D]thiazol-2-yl)thiophene-2-boronic acid can be achieved through several methods. One common synthetic route involves the Suzuki-Miyaura cross-coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol. Another method involves the condensation of thiophene derivatives with benzo[d]thiazole compounds under acidic conditions .
Chemical Reactions Analysis
5-(Benzo[D]thiazol-2-yl)thiophene-2-boronic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene and ethanol. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-(Benzo[D]thiazol-2-yl)thiophene-2-boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Mechanism of Action
The mechanism of action of 5-(Benzo[D]thiazol-2-yl)thiophene-2-boronic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it can bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks and cell death . In organic electronics, its photophysical properties allow it to act as a high-performance photoinitiator, facilitating the conversion of light into electrical energy .
Comparison with Similar Compounds
5-(Benzo[D]thiazol-2-yl)thiophene-2-boronic acid can be compared with other similar compounds, such as:
2-Thienylboronic acid: Similar in structure but lacks the benzo[d]thiazole ring, making it less effective in certain applications.
Benzo[b]thiophene-2-boronic acid: Contains a benzo[b]thiophene ring instead of a benzo[d]thiazole ring, which affects its reactivity and applications.
1-(4-(naphthalen-2-yl)thiazol-2-yl)pyrrolidin-2-one: A thiazole derivative with different functional groups, used in different biological applications.
The uniqueness of this compound lies in its combination of the benzo[d]thiazole and thiophene rings, along with the boronic acid group, which imparts distinct chemical and physical properties that are advantageous in various applications.
Properties
IUPAC Name |
[5-(1,3-benzothiazol-2-yl)thiophen-2-yl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BNO2S2/c14-12(15)10-6-5-9(16-10)11-13-7-3-1-2-4-8(7)17-11/h1-6,14-15H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXDWUVFXUHCNPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(S1)C2=NC3=CC=CC=C3S2)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BNO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B3038987.png)
![(6aR,10aS)-10a-(4-chlorophenylsulfonyl)-1,4-difluoro-6a,7,10,10a-tetrahydro-6H-benzo[c]chromen-8(9H)-one](/img/structure/B3038988.png)
![(E)-N-[2-(3-Indolyl)ethyl]-3-(3,4-dihydroxyphenyl)acrylamide](/img/structure/B3038989.png)



![4-chloro-1-methyl-2-phenyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B3038998.png)
![4-chloro-N-[7-(ethoxyimino)-5,5-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl]benzamide](/img/structure/B3038999.png)


![6,7-Dimethoxy-3-{[(4-methylphenyl)amino]methyl}-1,2-dihydroquinolin-2-one](/img/structure/B3039005.png)
![3-{[(3,4-Dimethoxyphenyl)amino]methyl}-7-methoxy-1,2-dihydroquinolin-2-one](/img/structure/B3039006.png)
![{2-[(4-Bromophenyl)dimethylsilyl]phenyl}methanol](/img/structure/B3039008.png)

